Rhodium(iii)-catalyzed carboxylate-directed ortho-selective thiolation of benzoic acids†
Organic Chemistry Frontiers Pub Date: 2020-09-18 DOI: 10.1039/D0QO00940G
Abstract
A regioselective rhodium-catalyzed carboxylate-directed thiolation process was developed. Several benzoic-acid derivatives and disulfides were found to be well-tolerated, and they yielded the corresponding products in moderate to good yields. Compounds such as the key precursor of roflumilast can be obtained via this reaction, thereby highlighting the potential of this synthetic approach.
Recommended Literature
- [1] Efficient modulation of end groups for the asymmetric small molecule acceptors enabling organic solar cells with over 15% efficiency†
- [2] Back matter
- [3] Polymerization of 1-chloro-2-phenylacetylene derivatives by using a Brookhart-type catalyst†
- [4] La2 –xSrxCuO4 –δ: structural, magnetic and transport measurements on antiferromagnets, insulators and superconductors
- [5] LXXII.—Pseudo-ternary systems containing sulphur. Part II. The system sulphur–benzoic acid
- [6] Precisely tailoring ZIF-67 nanostructures from cobalt carbonate hydroxide nanowire arrays: toward high-performance battery-type electrodes†
- [7] Electronic structure of pyridine-based SAMs on flat Au(111) surfaces: extended charge rearrangements and Fermi level pinning†
- [8] Food and drugs analysis
- [9] Inside front cover
- [10] Monomeric siliconthiodichloride trapped by a Lewis base†
Journal Nameļ¼Organic Chemistry Frontiers
Research Products
-
CAS no.: 135861-49-3